Cas no 53723-18-5 (5-Octyn-3-ol)

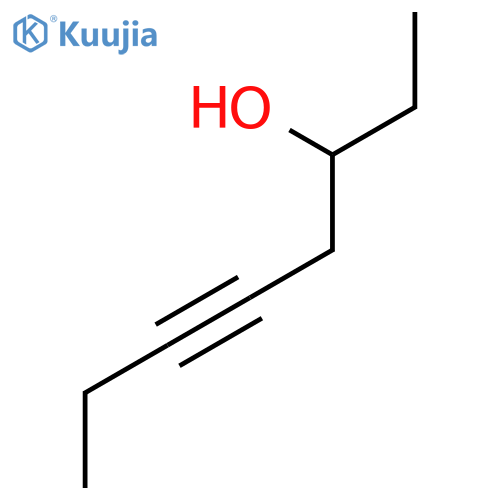

5-Octyn-3-ol structure

商品名:5-Octyn-3-ol

5-Octyn-3-ol 化学的及び物理的性質

名前と識別子

-

- 5-Octyn-3-ol

- oct-5-yn-3-ol

- (+/-)-5-octyn-3-ol

- Oct-5-in-3-ol

- MFCD00041595

- EN300-7206829

- 53723-18-5

- SCHEMBL4530905

- GGXQZVKQXYOPTF-UHFFFAOYSA-N

- FT-0620735

- AKOS015969251

- DTXSID10968480

-

- MDL: MFCD00041595

- インチ: InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h8-9H,3-4,7H2,1-2H3

- InChIKey: GGXQZVKQXYOPTF-UHFFFAOYSA-N

- ほほえんだ: CCC#CCC(CC)O

- BRN: 1921866

計算された属性

- せいみつぶんしりょう: 126.10400

- どういたいしつりょう: 126.104

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 20.2A^2

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 0.8537 (estimate)

- ゆうかいてん: -39°C (estimate)

- ふってん: 74-75°C 12mm

- フラッシュポイント: 74-75°C/12mm

- 屈折率: 1.4550

- PSA: 20.23000

- LogP: 1.56080

- ようかいせい: 未確定

5-Octyn-3-ol セキュリティ情報

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

5-Octyn-3-ol 税関データ

- 税関コード:2905290000

- 税関データ:

中国税関コード:

2905290000概要:

290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

5-Octyn-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB179377-250 mg |

5-Octyn-3-ol; . |

53723-18-5 | 250 mg |

€817.00 | 2023-07-20 | ||

| abcr | AB179377-1 g |

5-Octyn-3-ol; . |

53723-18-5 | 1 g |

€1,580.50 | 2023-07-20 | ||

| Enamine | EN300-7206829-0.5g |

oct-5-yn-3-ol |

53723-18-5 | 95% | 0.5g |

$824.0 | 2023-05-30 | |

| Enamine | EN300-7206829-1.0g |

oct-5-yn-3-ol |

53723-18-5 | 95% | 1g |

$1057.0 | 2023-05-30 | |

| Enamine | EN300-7206829-2.5g |

oct-5-yn-3-ol |

53723-18-5 | 95% | 2.5g |

$2071.0 | 2023-05-30 | |

| Aaron | AR003NMW-50mg |

Oct-5-yn-3-ol |

53723-18-5 | 95% | 50mg |

$362.00 | 2025-02-13 | |

| 1PlusChem | 1P003NEK-5g |

Oct-5-yn-3-ol |

53723-18-5 | 95% | 5g |

$3851.00 | 2024-04-30 | |

| 1PlusChem | 1P003NEK-500mg |

Oct-5-yn-3-ol |

53723-18-5 | 95% | 500mg |

$1081.00 | 2024-04-30 | |

| Aaron | AR003NMW-1g |

Oct-5-yn-3-ol |

53723-18-5 | 95% | 1g |

$1479.00 | 2025-02-13 | |

| Aaron | AR003NMW-10g |

Oct-5-yn-3-ol |

53723-18-5 | 95% | 10g |

$6275.00 | 2023-12-15 |

5-Octyn-3-ol 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

53723-18-5 (5-Octyn-3-ol) 関連製品

- 19781-81-8(4-Heptyn-2-ol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53723-18-5)5-Octyn-3-ol

清らかである:99%/99%

はかる:250mg/1g

価格 ($):484.0/937.0